5-Chloro-6-(trifluoromethyl)-2,4(1H,3H)-Pyrimidinedione
Overview
Description
5-Chloro-6-(trifluoromethyl)-2,4(1H,3H)-Pyrimidinedione is a useful research compound. Its molecular formula is C5H2ClF3N2O2 and its molecular weight is 214.53 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 58566. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Functionalization
5-Chloro-6-(trifluoromethyl)-2,4(1H,3H)-Pyrimidinedione serves as a foundational compound for generating metal-bearing and trifluoromethyl-substituted pyrimidines. It is involved in reactions that produce carboxylic acids through halogen/metal permutation and carboxylation, showcasing its versatility in organic synthesis. The compound's reactivity is highlighted by its ability to undergo transformations with various nucleophiles, leading to diverse functionalized pyrimidines, pivotal for further pharmaceutical and agrochemical developments (Schlosser, Lefebvre, & Ondi, 2006).
Structural Characterization and Complex Formation
The compound's interactions with iodine have been explored, demonstrating its capacity to form complexes with significant structural integrity. These studies provide insights into the compound's behavior and its potential applications in designing new materials or drugs with specific properties (Chernov'yants, Burykin, Starikova, Erofeev, 2011).
Inhibition of Gene Expression
In pharmacological research, derivatives of this compound have been investigated for their ability to inhibit NF-kappaB and AP-1 gene expression. These studies are crucial for understanding the compound's potential in developing treatments for diseases where these transcription factors play a key role (Palanki, Erdman, Gayo-Fung, Shevlin, Sullivan, Goldman, Ransone, Bennett, Manning, & Suto, 2000).
Synthesis of Analogues and Derivatives
Research has also focused on synthesizing analogues and derivatives of this compound, such as trifluoromethylated analogues of 4,5‐dihydroorotic acid. These studies are indicative of the compound's role in developing novel molecules with potential therapeutic applications, particularly in the field of medicinal chemistry (Sukach, Resetnic, Tkachuk, Lin, Kortz, Vovk, & Röschenthaler, 2015).
Properties
IUPAC Name |
5-chloro-6-(trifluoromethyl)-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClF3N2O2/c6-1-2(5(7,8)9)10-4(13)11-3(1)12/h(H2,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKDONZJWZMILTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NC(=O)NC1=O)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClF3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20289012 | |
Record name | 5-Chloro-6-(trifluoromethyl)-2,4(1H,3H)-Pyrimidinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20289012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85730-40-1 | |
Record name | NSC58566 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58566 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Chloro-6-(trifluoromethyl)-2,4(1H,3H)-Pyrimidinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20289012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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